molecular formula C9H11F3N2O B15291433 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15291433
M. Wt: 220.19 g/mol
InChI Key: IGWMTPDLLOTXGC-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the isobutyl group in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or the isobutyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The trifluoromethyl group is known to enhance the compound’s potency and bioactivity by increasing its lipophilicity and stability .

Comparison with Similar Compounds

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H11F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4-6H,3H2,1-2H3

InChI Key

IGWMTPDLLOTXGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C(F)(F)F)C=O

Origin of Product

United States

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